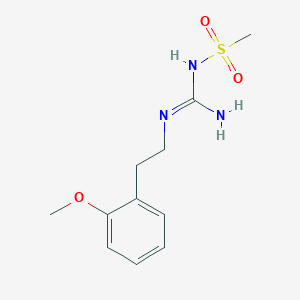![molecular formula C24H10Br2O2 B2465989 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione CAS No. 3564-71-4](/img/structure/B2465989.png)
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione is a polycyclic aromatic compound characterized by its unique structure, which includes bromine atoms and a tetraphene core.
Mechanism of Action
Target of Action
Vat Orange 1 is a synthetic anthraquinone vat dye . Its primary targets are textile fibers, particularly cotton and rayon . These fibers have a strong affinity for vat dyes, allowing for effective dyeing and coloration.
Mode of Action
The mode of action of Vat Orange 1 involves a reduction-oxidation process . Initially, Vat Orange 1 is water-insoluble and must be reduced to its soluble form, known as the leuco form, in an alkaline solution of sodium hydrosulfite . This leuco form can then penetrate the fibers. Once inside the fibers, the leuco form is oxidized back to the original insoluble form, effectively trapping the dye within the fiber .
Biochemical Pathways
The biochemical pathways involved in the action of Vat Orange 1 are primarily reduction-oxidation reactions . These reactions transform the dye from its insoluble form to a soluble form that can penetrate the fibers, and then back to an insoluble form that is trapped within the fibers . The result is a strong, fast color that is resistant to washing and light exposure .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of dyes like Vat Orange 1, we can consider it as the process by which the dye is applied, absorbed, distributed in the fibers, and retained over time. The reduction-oxidation process described above plays a crucial role in these stages. The dye’s strong affinity for fibers and its transformation from a soluble to an insoluble form within the fibers contribute to its high retention and resistance to washing .
Action Environment
The action of Vat Orange 1 is influenced by several environmental factors. The pH of the dye bath, for example, must be alkaline for the reduction of the dye to its leuco form . The temperature and duration of dyeing can also affect the depth of color achieved . Additionally, the presence of oxygen is necessary for the re-oxidation of the leuco form back to the insoluble dye within the fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione typically involves the bromination of dibenzo[c,pqr]tetraphene-7,14-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction yields the desired dibrominated product, which can be purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form dibenzo[c,pqr]tetraphene-7,14-dione.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms of the compound .
Scientific Research Applications
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dibromodibenzo[b,d]furan-3,7-diol
- Sodium 2,9-dibromodibenzo[c,pqr]tetraphene-7,14-diyl disulfate
Uniqueness
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione is unique due to its specific bromination pattern and tetraphene core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic electronics and materials science .
Properties
IUPAC Name |
5,16-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2(7),3,5,9,11,13(18),14,16,20(24),21-undecaene-8,19-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-11-1-3-13-15-5-7-18-22-16(14-4-2-12(26)10-20(14)24(18)28)6-8-17(21(15)22)23(27)19(13)9-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJXADQTZYMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=CC=C4C5=C(C=C(C=C5)Br)C(=O)C6=C4C3=C2C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3564-71-4 |
Source


|
| Record name | VAT ORANGE 1 (C.I. 59105) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465907.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2465909.png)
![10-(3,4-dimethylbenzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2465910.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2465912.png)
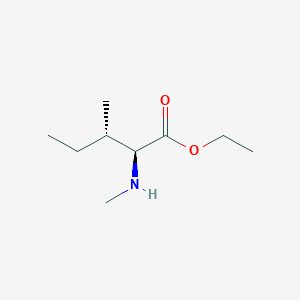
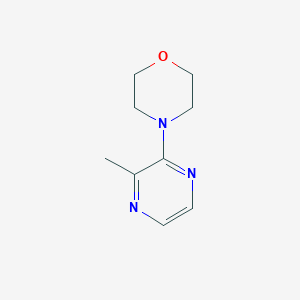
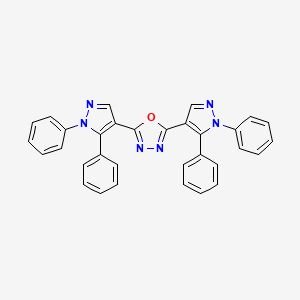
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)
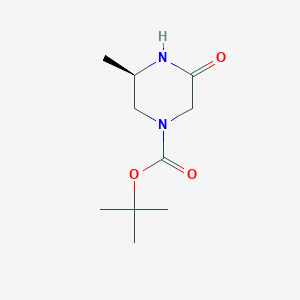
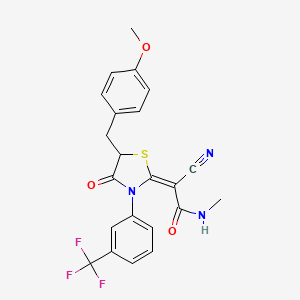
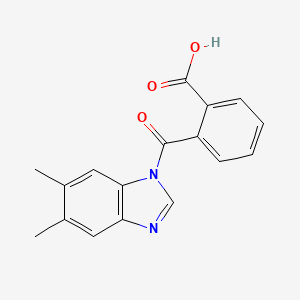
![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)
![4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2465926.png)
